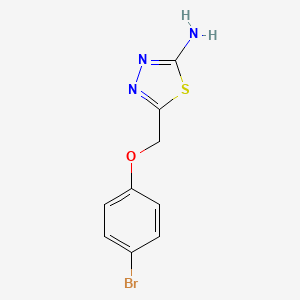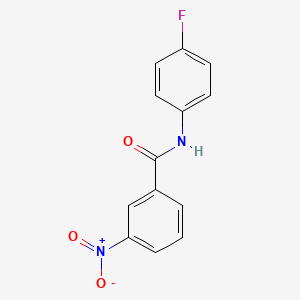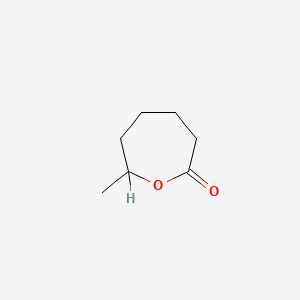
Cloroqualone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cloroqualone is a quinazolinone-class compound that was developed in the 1980s. It is an analogue of methaqualone and was primarily marketed in France and other European countries. This compound possesses sedative and antitussive properties due to its agonist activity at the β subtype of the gamma-aminobutyric acid (GABA) receptor and sigma-1 receptor . It was used as a cough suppressant but was withdrawn from the market in 1994 due to concerns about its potential for abuse and overdose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cloroqualone involves the reaction of 2,6-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the final quinazolinone structure . The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Cloroqualone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can modify the chlorine atoms on the aromatic ring, leading to different analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, which can have different pharmacological properties depending on the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of quinazolinone derivatives.
Biology: Research has explored its effects on GABA receptors and sigma-1 receptors, contributing to the understanding of these molecular targets.
Medicine: Although withdrawn from the market, cloroqualone’s sedative and antitussive properties have been of interest in developing new therapeutic agents.
Industry: Its synthesis and production methods have provided insights into efficient manufacturing processes for similar compounds.
Mechanism of Action
Cloroqualone exerts its effects by acting as an agonist at the β subtype of the GABA receptor and the sigma-1 receptor . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and antitussive effects. The sigma-1 receptor interaction also contributes to its pharmacological profile, although the exact pathways involved are still under investigation.
Comparison with Similar Compounds
Methaqualone: Cloroqualone is an analogue of methaqualone, sharing similar sedative properties but with a different safety profile.
Afloqualone: Another quinazolinone derivative with muscle-relaxant effects.
Etaqualone: Known for its sedative and hypnotic properties.
Methylmethaqualone: A more potent analogue with similar pharmacological effects.
Mecloqualone: Used for its sedative and hypnotic properties.
Mebroqualone: Another analogue with sedative effects.
Diproqualone: Known for its anti-inflammatory and analgesic properties.
Uniqueness: this compound’s uniqueness lies in its specific receptor interactions and its development as a cough suppressant, which differentiates it from other quinazolinone derivatives primarily used for their sedative effects .
Properties
CAS No. |
25509-07-3 |
|---|---|
Molecular Formula |
C16H12Cl2N2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C16H12Cl2N2O/c1-2-14-19-13-9-4-3-6-10(13)16(21)20(14)15-11(17)7-5-8-12(15)18/h3-9H,2H2,1H3 |
InChI Key |
SONHVLIDLXLSOL-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
| 25509-07-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



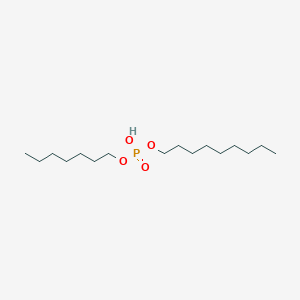
![Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-](/img/structure/B1617235.png)


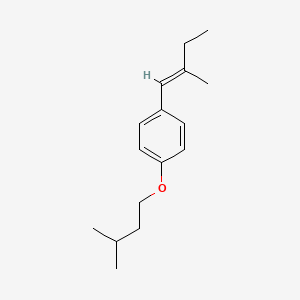
![Acetamide, 2-[3-[2-[(4-chlorophenyl)amino]-1-cyano-2-oxoethylidene]-2,3-dihydro-1H-isoindol-1-ylidene]-2-cyano-N-(3,4-dichlorophenyl)-](/img/structure/B1617242.png)


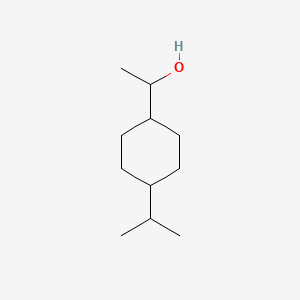
![9,10-Anthracenedione, 1,5-bis[(4-ethoxyphenyl)amino]-](/img/structure/B1617247.png)
